molecular formula C24H21N3O4 B10985611 N-(2-hydroxy-2-phenylethyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

N-(2-hydroxy-2-phenylethyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B10985611
M. Wt: 415.4 g/mol
InChI Key: SYRICYJKRIKEAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-phenylethyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a 4-oxo-3,4-dihydroquinazoline core. Key structural features include:

  • Position 3: A 3-methoxyphenyl group, contributing electron-donating effects and influencing solubility.

This scaffold is commonly associated with enzyme inhibition (e.g., soluble epoxide hydrolase, sEH) due to its planar aromatic system and hydrogen-bonding substituents .

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

N-(2-hydroxy-2-phenylethyl)-3-(3-methoxyphenyl)-4-oxoquinazoline-7-carboxamide

InChI

InChI=1S/C24H21N3O4/c1-31-19-9-5-8-18(13-19)27-15-26-21-12-17(10-11-20(21)24(27)30)23(29)25-14-22(28)16-6-3-2-4-7-16/h2-13,15,22,28H,14H2,1H3,(H,25,29)

InChI Key

SYRICYJKRIKEAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC(C4=CC=CC=C4)O

Origin of Product

United States

Biological Activity

N-(2-hydroxy-2-phenylethyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its pharmacological properties, including anticancer effects, anti-inflammatory activity, and other relevant biological activities based on current research findings.

Chemical Structure and Properties

The compound features a quinazoline core, which is known for its diverse biological activities. The specific structure includes:

  • Hydroxyphenylethyl group : Contributes to the compound's solubility and interaction with biological targets.
  • Methoxyphenyl substituent : Enhances the molecular interactions and potential selectivity towards specific receptors.

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinazoline derivatives. The compound has shown promising results in various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast cancer)10.2Induction of apoptosis and cell cycle arrest
HCT116 (colon cancer)8.5Inhibition of proliferation via COX-2 pathway
A549 (lung cancer)12.0Modulation of apoptotic pathways

These results indicate that this compound possesses selective cytotoxicity against cancer cells while sparing normal fibroblasts, a desirable trait for anticancer agents.

Anti-inflammatory Activity

Quinazoline derivatives are also recognized for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation:

Compound COX Inhibition (%) at 20 µM
N-(2-hydroxy-2-phenylethyl)-3-(3-methoxyphenyl)...47.1
Celecoxib (reference)80.1

The moderate inhibition observed suggests potential use in treating inflammatory conditions, although further optimization may be necessary to enhance efficacy.

Case Studies

  • Study on Anticancer Mechanisms : In vitro studies demonstrated that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.
  • Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in a significant reduction in edema compared to control groups, supporting its anti-inflammatory potential.

Comparison with Similar Compounds

Core Structural Similarities and Differences

Compound Name Core Structure Position 3 Substituent Position 7 Substituent Key Functional Groups
Target Compound 4-oxo-3,4-dihydroquinazoline 3-methoxyphenyl N-(2-hydroxy-2-phenylethyl)carboxamide Methoxy, hydroxy, aromatic, amide
3-(3-Chloro-4-methoxyphenyl)-N-(2-hydroxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide 4-oxo-3,4-dihydroquinazoline 3-chloro-4-methoxyphenyl N-(2-hydroxyethyl)carboxamide Chloro, methoxy, hydroxy, amide
N-(4-(4-Chlorophenoxy)phenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide 2,4-dioxo-1,2,3,4-tetrahydroquinazoline 2-methoxyethyl N-(4-(4-chlorophenoxy)phenyl)carboxamide Chloro, methoxy, ether, amide
Methyl 2-((2-chlorobenzyl)thio)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate 4-oxo-3,4-dihydroquinazoline Phenyl Methyl ester Thioether, chloro, ester

Key Observations :

  • Core Variations : The target and share the 4-oxo-3,4-dihydroquinazoline core, whereas has a 2,4-dioxo-tetrahydroquinazoline, increasing polarity.
  • Position 3 : The 3-methoxyphenyl in the target enhances electron density compared to 's phenyl or 's methoxyethyl.
  • Position 7: The hydroxy-phenylethyl group in the target provides steric bulk and lipophilicity, contrasting with 's smaller hydroxyethyl and 's phenoxy group.

Physicochemical and Pharmacological Properties

Compound Molecular Weight (g/mol) LogP* Hydrogen Bond Donors Hydrogen Bond Acceptors Potential Bioactivity
Target Compound ~407.4 ~3.2 (est.) 2 (amide, -OH) 5 (amide, methoxy, oxo) sEH inhibition, kinase inhibition
373.8 ~2.8 (est.) 2 (amide, -OH) 5 (amide, methoxy, oxo) Enhanced solubility vs. target
465.9 ~4.1 (est.) 1 (amide) 6 (amide, ether, oxo) Increased steric hindrance
(Methyl ester derivative) ~400.8 ~3.5 (est.) 1 (amide) 4 (ester, oxo) Reduced H-bonding capacity

Notes:

  • LogP Estimates: The target's phenylethyl group increases lipophilicity compared to 's hydroxyethyl. 's chlorophenoxy group further elevates LogP.
  • Bioactivity : Methoxy and hydroxy groups in the target and favor interactions with polar enzyme active sites, while 's thioether may alter metabolic stability.

Comparative NMR Data :

  • Target vs. : Both show aromatic protons (δ 6.8–7.9 ppm), but the target’s phenylethyl group introduces additional aromatic signals (δ 7.2–7.4 ppm).
  • : Distinct downfield shifts for the 4-chlorophenoxy group (δ 7.5–7.8 ppm) and methoxyethyl protons (δ 3.3–3.5 ppm).

Mass Spectrometry :

  • Target : Expected [M+H]+ at m/z 408.4.
  • : Observed molecular ion at m/z 373.8 .

Preparation Methods

Quinazolinone Core Formation via Anthranilic Acid Derivatives

The quinazoline scaffold is typically constructed from anthranilic acid or its derivatives. A widely adopted method involves converting anthranilic acid (2 ) into a benzoxazinone intermediate (4 ) using acetic anhydride under reflux conditions . Subsequent reaction with 3-methoxyaniline (5a ) in glacial acetic acid yields 3-(3-methoxyphenyl)-2-methylquinazolin-4(3H)-one (6a ) (Scheme 1) .

Key Reaction Conditions :

  • Benzoxazinone formation : Anthranilic acid (1 equiv) + acetic anhydride (2 equiv), reflux at 120°C for 1 hour.

  • Quinazolinone cyclization : Intermediate 4 + 3-methoxyaniline (1.2 equiv), glacial acetic acid, reflux for 6–7 hours.

Yield : 75–85% for 6a .

Alternative Route: One-Pot Microwave-Assisted Synthesis

A streamlined approach employs microwave irradiation to condense anthranilic acid (2 ), 3-methoxybenzoyl chloride (12 ), and 2-amino-1-phenylethanol (11 ) in a single pot (Scheme 2) . Phosphorus oxychloride (POCl3) acts as a cyclizing agent, while pyridine facilitates amidine formation.

Reaction Conditions :

  • Microwave irradiation at 150°C for 10 minutes.

  • Solvent: Pyridine (2 mL per mmol substrate).

Yield : 82% with >95% purity (HPLC) .

Late-Stage Functionalization via Oxidative Cross-Coupling

Recent advances utilize iodine-catalyzed cross-coupling to introduce the N-(2-hydroxy-2-phenylethyl) group. Starting from 3-(3-methoxyphenyl)-4-oxoquinazoline-7-carbonyl chloride (13 ), the method involves:

  • Oxidative coupling : Reaction with 2-phenylethanol (14 ) in chloroform (CHCl3) with iodine (I2, 20 mol%) and dimethyl sulfoxide (DMSO) .

  • In situ oxidation : DMSO oxidizes the alcohol to an aldehyde intermediate, which undergoes nucleophilic attack by the amine .

Critical Parameters :

  • Temperature: 80°C under air for 15 hours.

  • Workup: Quenching with Na2S2O3 to remove excess iodine.

Yield : 80% (isolated) .

Comparative Analysis of Synthetic Methods

MethodKey StepsYield (%)AdvantagesLimitations
Anthranilic Acid RouteBenzoxazinone formation, cyclization75–85High purity; scalableMulti-step; long reaction times
Microwave SynthesisOne-pot cyclization/amidation82Rapid; energy-efficientSpecialized equipment required
Oxidative CouplingI2/DMSO-mediated coupling80Mild conditions; avoids toxic reagentsRequires careful stoichiometry control

Challenges and Optimization Strategies

  • Byproduct Formation : Competing hydrolysis of the acyl chloride intermediate reduces yields in Method 2. Substituting SOCl2 with carbodiimide coupling agents (e.g., EDC/HOBt) improves efficiency .

  • Stereochemical Control : The 2-hydroxy-2-phenylethyl group introduces a chiral center. Asymmetric synthesis using chiral auxiliaries or catalysts remains underexplored .

  • Green Chemistry : Solvent-free conditions or ionic liquids could enhance the sustainability of Method 3 .

Q & A

Basic: What are the critical parameters for optimizing the synthesis of this quinazoline derivative?

Answer:
The synthesis of N-(2-hydroxy-2-phenylethyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide requires precise control of reaction conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dioxane are preferred for their ability to stabilize intermediates and enhance reaction rates .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or acid catalysts (e.g., p-toluenesulfonic acid) are often used to facilitate cyclization and amide bond formation .
  • Temperature : Reactions typically proceed at 80–100°C for 8–12 hours to ensure complete conversion .
  • Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) or recrystallization from ethanol is recommended for isolating high-purity products (>95%) .

Basic: How can spectroscopic techniques confirm the structural integrity of the compound?

Answer:
Structural validation involves:

  • ¹H/¹³C NMR : Key signals include the 4-oxo quinazoline carbonyl (δ ~165–170 ppm in ¹³C NMR), aromatic protons (δ 6.8–8.2 ppm in ¹H NMR), and methoxy groups (δ ~3.8 ppm) .
  • IR spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N–H stretch) confirm carboxamide and oxo groups .
  • Mass spectrometry : High-resolution ESI-MS can verify the molecular formula (e.g., [M+H]⁺ at m/z ~446.16 for C₂₅H₂₃N₃O₅) .

Advanced: How do substituents influence the compound’s biological activity?

Answer:
Structure-activity relationship (SAR) studies indicate:

  • 3-Methoxyphenyl group : Enhances lipophilicity and membrane permeability, critical for cellular uptake .
  • N-(2-hydroxy-2-phenylethyl) side chain : Modulates hydrogen bonding with target enzymes (e.g., kinases or topoisomerases), affecting IC₅₀ values .
  • Carboxamide at position 7 : Stabilizes interactions with catalytic residues in enzyme active sites .
    Methodology : Compare bioactivity of analogs using in vitro assays (e.g., MTT for cytotoxicity) and molecular docking (e.g., AutoDock Vina) to quantify binding affinities .

Advanced: How to resolve contradictions in reported IC₅₀ values across studies?

Answer:
Discrepancies in potency data (e.g., IC₅₀ ranging from 0.5–10 µM) may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls .
  • Compound purity : Verify purity via HPLC (>98%) to exclude impurities affecting activity .
  • Cellular context : Account for differences in cell lines (e.g., overexpression of efflux pumps in cancer cells) .
    Resolution : Perform dose-response curves under identical conditions and validate with orthogonal assays (e.g., SPR for binding kinetics) .

Advanced: What strategies improve the compound’s stability in physiological conditions?

Answer:
Stability challenges include hydrolysis of the carboxamide group and oxidation of the hydroxy-phenylethyl moiety. Mitigation strategies:

  • pH optimization : Buffer formulations at pH 6.5–7.4 minimize hydrolysis .
  • Lyophilization : Store as a lyophilized powder at -20°C to prevent degradation .
  • Prodrug design : Mask the hydroxy group with acetyl or PEG-based protectors to enhance plasma stability .

Advanced: What mechanistic insights explain its dual anti-cancer and anti-inflammatory effects?

Answer:
The compound targets overlapping pathways:

  • Anti-cancer : Inhibits topoisomerase IIα by intercalating into DNA-enzyme complexes (IC₅₀ = 1.2 µM in MCF-7 cells) .
  • Anti-inflammatory : Suppresses NF-κB signaling by blocking IκB kinase (IKK) phosphorylation (IC₅₀ = 3.8 µM in RAW 264.7 macrophages) .
    Methodology : Use siRNA knockdowns or CRISPR-edited cell lines to validate target specificity. For example, IKKβ-null cells show reduced anti-inflammatory response .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.